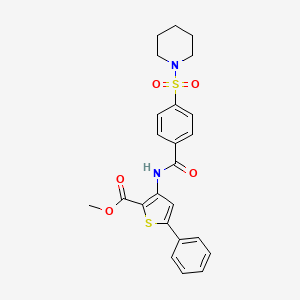

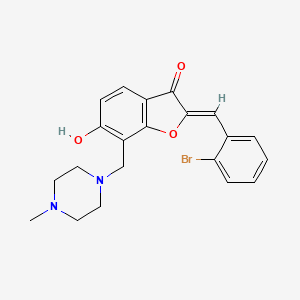

![molecular formula C14H19ClN4O2 B2893886 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one CAS No. 2415452-85-4](/img/structure/B2893886.png)

3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one, also known as JNJ-40411813, is a novel compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Scientific Research Applications

Microwave-assisted Synthesis and Antitumor Activity

Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, including compounds related to 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one, was explored, revealing significant antitumor activity against various cancer cell lines. This process highlights a novel route for the synthesis of compounds with potential antitumor applications (Insuasty et al., 2013).

Antibacterial Agents Development

Research into piperazinyl oxazolidinone antibacterial agents, which include structures similar to the targeted compound, showed activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. This suggests a potential application in developing new antibiotics (Tucker et al., 1998).

Synthesis and Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting with 2-Chloro-6-ethoxy-4-acetylpyridine, showed that these compounds have good antibacterial and antifungal activities. This points to potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Novel Synthesis Approaches

A novel and efficient one-pot synthesis of 2-Aminopyrimidinones was demonstrated, showing potential for material science and pharmaceutical synthesis applications due to the self-assembly and H-bonding characteristics of the compounds (Bararjanian et al., 2010).

Anticancer and DNA Cleavage Studies

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlighted significant anti-angiogenic and DNA cleavage activities. These findings suggest a potential for the development of anticancer agents with novel modes of action (Kambappa et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects two major biochemical pathways: insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . These pathways work in concert to properly control plasma glucose levels .

Pharmacokinetics

The compound BMS-903452, which contains the 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one moiety, was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The result of the compound’s action is a dose-dependent reduction in glucose levels . This is achieved through the stimulation of insulin release and the promotion of incretin hormone secretion .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound

properties

IUPAC Name |

3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2/c15-10-8-17-14(18-9-10)21-11-3-6-19(7-4-11)12-2-1-5-16-13(12)20/h8-9,11-12H,1-7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDODMHVKNQYZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCC(CC2)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)

![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)

![1-(2-Chloroacetyl)-7a-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2893816.png)

![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2893826.png)